molecular formula C17H15N7OS2 B2429546 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 516461-41-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2429546
M. Wt: 397.48
InChI Key: WTRQNPBEOUPSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H15N7OS2 and its molecular weight is 397.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural motifs with the compound , have shown potential as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors can attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, indicating their therapeutic potential for cancer treatment due to their ability to modulate glutamine metabolism in tumor cells (Shukla et al., 2012).

Development of Insecticidal Agents

Research into novel heterocycles incorporating a thiadiazole moiety, similar to the core structure of the compound of interest, has led to the synthesis of compounds with significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control, highlighting the versatility of thiadiazole derivatives in developing new insecticides (Fadda et al., 2017).

Synthesis of Novel Heterocyclic Compounds

Derivatives structurally related to the queried compound have been synthesized, aiming at various biological activities. For example, synthesis efforts have yielded novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles with potential pharmacological applications. These compounds are characterized by their thioether and aryl moieties, demonstrating the broad utility of thiadiazole-containing molecules in medicinal chemistry (Li et al., 2012).

Antimicrobial and Anti-inflammatory Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has revealed potential applications as antimicrobial agents. Such studies underline the role of thiadiazole derivatives in combating bacterial infections, offering a foundation for developing novel antibiotics with broad-spectrum activities (Azab et al., 2013).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS2/c1-2-14-22-23-17(27-14)21-13(25)9-26-16-12-8-20-24(15(12)18-10-19-16)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRQNPBEOUPSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

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